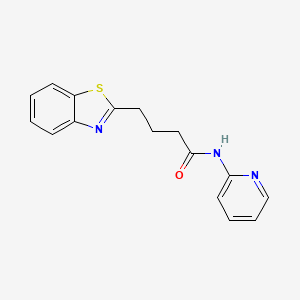![molecular formula C28H29N5O2S B12159666 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-Hydroxyphenyl)methylideneamino]acetamid ist eine komplexe organische Verbindung, die einen Triazolring, eine Sulfanylgruppe und eine Schiff'sche Base enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-Hydroxyphenyl)methylideneamino]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazin und geeignete Aldehyde oder Ketone beinhaltet.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Thiol mit einer geeigneten Abgangsgruppe am Triazolring reagiert.
Bildung der Schiff'schen Base: Der letzte Schritt beinhaltet die Kondensation des Triazol-Thiol-Zwischenprodukts mit 3-Hydroxybenzaldehyd, um die Schiff'sche Base zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung automatisierter Reaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Schiff'sche Base angreifen und sie in das entsprechende Amin umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen am Triazolring verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Triazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt macht.
Biologie
In der biologischen Forschung kann die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, antimykotische oder Antikrebsaktivitäten. Das Vorhandensein des Triazolrings und der Schiff'schen Base macht sie zu einem Kandidaten für Enzyminhibitionstudien.
Medizin
In der pharmazeutischen Chemie könnte die Verbindung für die Medikamentenentwicklung untersucht werden. Ihre Strukturmerkmale deuten darauf hin, dass sie mit biologischen Zielstrukturen interagieren könnte, was möglicherweise zur Entdeckung neuer therapeutischer Wirkstoffe führt.
Industrie
Im Industriesektor könnte die Verbindung aufgrund ihres Potenzials zur Bildung stabiler, funktionalisierter Strukturen bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-Hydroxyphenyl)methylideneamino]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Metallionen binden und so möglicherweise Metalloenzyme hemmen. Die Schiff'sche Base kann reversible kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden und deren Funktion beeinflussen. Die Sulfanylgruppe kann Redoxreaktionen eingehen und so die zellulären Redoxzustände beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and Schiff base makes it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound could be explored for drug development. Its structural features suggest it could interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Wirkmechanismus
The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The sulfanyl group can undergo redox reactions, influencing cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-Hydroxyphenyl)methylideneamino]acetamid: Diese Verbindung ist durch die Kombination des Triazolrings, der Schiff'schen Base und der Sulfanylgruppe einzigartig.
[1,2,4]Triazino[5,6-b]indol-3-thiole: Diese Verbindungen teilen sich den Triazolring und die Sulfanylgruppe, unterscheiden sich aber in der Gesamtstruktur und den funktionellen Gruppen.
Indolo[2,3-b]chinoxaline: Diese Verbindungen haben einen ähnlichen Triazolring, unterscheiden sich aber im Vorhandensein der Chinoxalin-Einheit.
Einzigartigkeit
Die Einzigartigkeit von 2-[[5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-Hydroxyphenyl)methylideneamino]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C28H29N5O2S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O2S/c1-19-8-14-23(15-9-19)33-26(21-10-12-22(13-11-21)28(2,3)4)31-32-27(33)36-18-25(35)30-29-17-20-6-5-7-24(34)16-20/h5-17,34H,18H2,1-4H3,(H,30,35)/b29-17- |
InChI-Schlüssel |
JBPCVHCGCSEJLH-RHANQZHGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC(=CC=C3)O)C4=CC=C(C=C4)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)O)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159607.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12159615.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B12159617.png)

![N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B12159628.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)
![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)
![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B12159640.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12159646.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)
![(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12159652.png)
